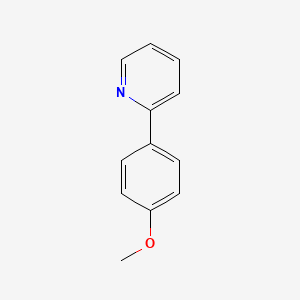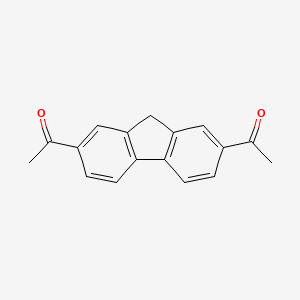
2,7-Diacetylfluorene
Übersicht
Beschreibung
2,7-Diacetylfluorene is a compound with the molecular formula C17H14O2 . It is also known by other names such as 1-(7-acetyl-9H-fluoren-2-yl)ethanone and 1,1’-(9H-fluorene-2,7-diyl)diethanone . The compound has a molecular weight of 250.29 g/mol .
Synthesis Analysis
The synthesis of 2,7-Diacetylfluorene and its analogs has been achieved through acylation . The structure-activity relationship analysis revealed that the carbonyl moiety at C9 is required for UT inhibition, there is a steric limitation on C2, 7-substituents, and the importance of a crescent-shape structure .Molecular Structure Analysis
The InChI code for 2,7-Diacetylfluorene is 1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3 . Its canonical SMILES is CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C .Physical And Chemical Properties Analysis
2,7-Diacetylfluorene is a solid at 20 degrees Celsius . It has a light orange to yellow to green color in its powder to crystal form . The compound has a melting point range of 180.0 to 184.0 degrees Celsius . It has a molecular weight of 250.29 g/mol, and its exact mass is 250.099379685 g/mol .Wissenschaftliche Forschungsanwendungen
1. Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes
- Application Summary : 2,7-Diacetylfluorene is used as a probe for bioimaging and as biosensors to monitor cellular dynamics and molecular interactions . These compounds are of interest due to their intramolecular charge transfer behavior, which is sensitive to the environment .
- Methods of Application : The environmental sensitivity of a small library of highly fluorescent 2,7-disubstituted sila- and germafluorenes was investigated using UV–Vis spectroscopy, fluorescence spectroscopy, and density functional theory (DFT) calculations .
- Results : The compounds exhibit desirable Stokes shifts in various solvents (25 to 102 nm). Interestingly, silafluorene with a benzaldehyde substituent exhibits competitive solvatochromic behavior .
2. High-Temperature Proton Exchange Membranes for Fuel Cells
- Application Summary : 2,7-Diacetylfluorene is used in the synthesis of a self-cross-linking copolymer based on rigid fluorenone-modified polybenzimidazole (FPBI), which is used as a high-temperature proton exchange membrane for fuel cells .
- Methods of Application : The cross-linked FPBI membranes are prepared through solvent casting and the cross-linking degrees of the membranes can be controlled by adjusting membrane preparation temperature and evaporation speed of the solvent .
- Results : The membrane with FPBI-80℃ exhibits high oxidation resistance (>80 wt.%), PA retention property (>90 wt.%), tensile strength (12.08 MPa), and elongation at break (212.7%). The single cell based on FPBI-80℃ exhibits a high open-circuit voltage (1.01 V) and excellent peak power density of 859.5 mW cm-2 at 160 ℃ in an anhydrous environment .
Safety And Hazards
When handling 2,7-Diacetylfluorene, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Eigenschaften
IUPAC Name |
1-(7-acetyl-9H-fluoren-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRYGERFWHUZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914661 | |
| Record name | 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diacetylfluorene | |
CAS RN |
961-27-3, 39665-89-9 | |
| Record name | 961-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39665-89-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



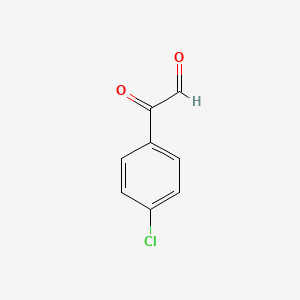
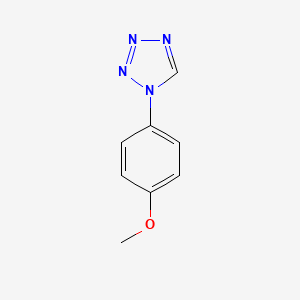
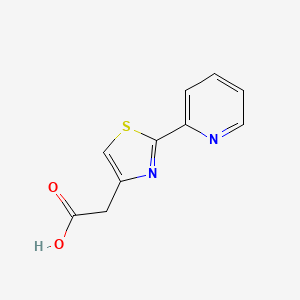

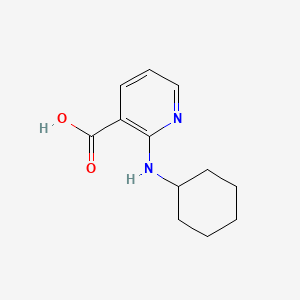
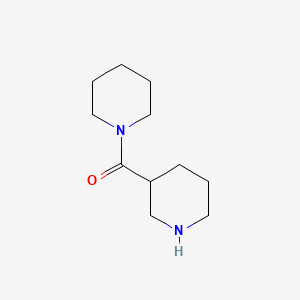
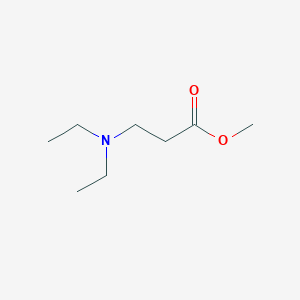
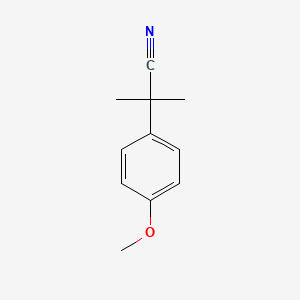

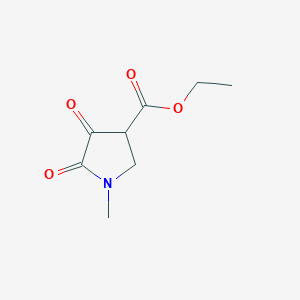
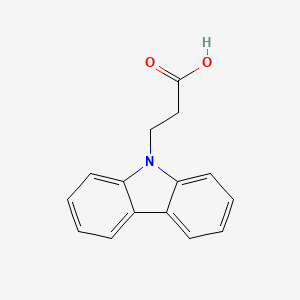
![2-[(4-Methylphenyl)amino]ethanol](/img/structure/B1296238.png)

